2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline
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Overview
Description
2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline is a complex organic compound with the molecular formula C21H22BrN3O2S It is known for its unique structural features, which include a quinoline core, a piperazine ring, and a bromophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the bromophenyl sulfonyl group via sulfonylation reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols; solvents like dichloromethane or ethanol; catalysts like triethylamine.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted derivatives depending on the nucleophile used in substitution reactions .
Scientific Research Applications
2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline
- 2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-4,8-dimethylquinoline
- 2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline
Uniqueness
Compared to similar compounds, 2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline stands out due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can enhance the compound’s ability to participate in halogen bonding, potentially leading to stronger interactions with biological targets. This unique feature may contribute to its distinct pharmacological properties and make it a valuable compound for further research .
Properties
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-4,8-dimethylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O2S/c1-15-4-3-5-19-16(2)14-20(23-21(15)19)24-10-12-25(13-11-24)28(26,27)18-8-6-17(22)7-9-18/h3-9,14H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZMJMMWMMCKNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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